molecular formula C5H7BrO2 B6209244 rac-methyl (1R,2S)-2-bromocyclopropane-1-carboxylate, trans CAS No. 119206-78-9

rac-methyl (1R,2S)-2-bromocyclopropane-1-carboxylate, trans

Cat. No.: B6209244
CAS No.: 119206-78-9
M. Wt: 179
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-methyl (1R,2S)-2-bromocyclopropane-1-carboxylate, trans, is a chemical compound with a unique structure that includes a bromine atom attached to a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl (1R,2S)-2-bromocyclopropane-1-carboxylate, trans, typically involves the bromination of a cyclopropane derivative. One common method is the reaction of methyl cyclopropane-1-carboxylate with bromine in the presence of a catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C to ensure controlled bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Rac-methyl (1R,2S)-2-bromocyclopropane-1-carboxylate, trans, undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form cyclopropane derivatives with different functional groups.

    Oxidation Reactions: Oxidation can lead to the formation of cyclopropane carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and amines. Conditions often involve polar aprotic solvents and moderate temperatures.

    Reduction Reactions: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used. Conditions typically include anhydrous solvents and low temperatures.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are employed. Conditions may involve acidic or basic environments and elevated temperatures.

Major Products Formed

    Substitution Reactions: Products include substituted cyclopropane derivatives with functional groups such as azides, thiols, or amines.

    Reduction Reactions: Products include cyclopropane derivatives with reduced functional groups, such as alcohols or hydrocarbons.

    Oxidation Reactions: Products include cyclopropane carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Rac-methyl (1R,2S)-2-bromocyclopropane-1-carboxylate, trans, has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.

    Drug Discovery: The compound’s unique structure makes it a valuable intermediate in the development of new pharmaceuticals.

    Biological Studies: It is used in studies to understand the biological activity of cyclopropane derivatives.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-methyl (1R,2S)-2-bromocyclopropane-1-carboxylate, trans, involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The cyclopropane ring’s strained structure also makes it reactive in various chemical transformations. These interactions can affect biological pathways and molecular targets, making the compound useful in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

    Rac-methyl (1R,2S)-2-aminocyclohexane-1-carboxylate: This compound has an amino group instead of a bromine atom, leading to different reactivity and applications.

    Rac-methyl (1R,2S)-2-(2-aminoethyl)cyclopropane-1-carboxylate:

    Rac-methyl (1R,2S)-2-(carboxy)cyclopropane-1-carboxylate: This compound has a carboxy group, making it more acidic and suitable for different reactions.

Uniqueness

Rac-methyl (1R,2S)-2-bromocyclopropane-1-carboxylate, trans, is unique due to the presence of the bromine atom, which imparts distinct reactivity and allows for a wide range of chemical transformations. Its strained cyclopropane ring also contributes to its versatility in synthetic applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of rac-methyl (1R,2S)-2-bromocyclopropane-1-carboxylate, trans can be achieved through a three-step process involving the conversion of commercially available starting materials to the target compound.", "Starting Materials": [ "Methyl acrylate", "Bromine", "Sodium hydride", "Cyclopropane" ], "Reaction": [ "Step 1: Bromination of cyclopropane with bromine in the presence of a catalyst to yield 1,2-dibromocyclopropane.", "Step 2: Deprotonation of methyl acrylate with sodium hydride to form the corresponding enolate.", "Step 3: Addition of the enolate to 1,2-dibromocyclopropane to yield rac-methyl (1R,2S)-2-bromocyclopropane-1-carboxylate, trans." ] }

CAS No.

119206-78-9

Molecular Formula

C5H7BrO2

Molecular Weight

179

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.